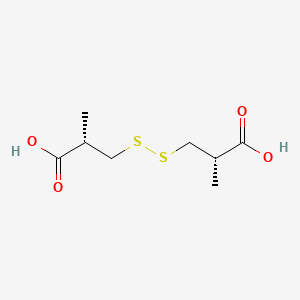

3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid

Description

Properties

IUPAC Name |

(2S)-3-[[(2S)-2-carboxypropyl]disulfanyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S2/c1-5(7(9)10)3-13-14-4-6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLWLHRHIFTILV-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSSCC(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSSC[C@@H](C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215453 | |

| Record name | 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65134-74-9 | |

| Record name | 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065134749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-DISULFANEDIYLBIS((2S)-2-METHYLPROPANOIC) ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYY7I2KQL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of the Monomeric Thiol Precursor: (2S)-2-methyl-3-sulfanylpropanoic acid

The starting point for preparing the disulfide compound is the synthesis of (2S)-2-methyl-3-sulfanylpropanoic acid. This compound is typically prepared via multi-step reactions starting from methacrylic acid or related precursors.

Halogenation of Methacrylic Acid : Methacrylic acid reacts with hydrogen halides (HCl or HBr) to yield halogenated intermediates such as 3-chloro-2-methylpropanoic acid or 3-bromo-2-methylpropanoic acid. The reaction conditions are:

Substitution with Sulfide Ions : The halogenated intermediate is then reacted with sodium hydrosulfide or sodium sulfide to replace the halogen with a sulfhydryl group, producing 3-mercapto-2-methylpropanoic acid.

- Sulfide source: NaHS or Na2S

- Equivalent ratio: 1:1 to 1:5 (compound to sulfide)

- Solvents: tetrahydrofuran, 1,4-dioxane, acetone, acetonitrile, DMF, water, or mixtures

- Phase transfer catalysts: tetrabutylammonium chloride/bromide/iodide at 0.02:1 to 0.5:1 equivalent

- Catalysts: Cuprous chloride, bromide, or iodide (0.01:1 to 0.5:1 equivalent)

- Temperature: 20-100 °C

- Time: 5-20 hours

- Yield: Over 90%.

Acetylation (Optional Intermediate Step) : For derivatives like 3-acetylmercapto-2-methylpropanoic acid, acetylation of the mercapto compound is performed using acetic anhydride or acetyl chloride.

- Solvents: dichloromethane preferred, others include toluene, THF, cyclohexane, n-hexane, heptane, acetonitrile, dioxane

- Temperature: 0-80 °C

- Time: 2-12 hours

- Equivalent ratio of acetyl reagent to mercapto compound: 1:1 to 3:1

- Post-treatment: organic phase separation, solvent evaporation, reduced pressure distillation

- Yield: Over 90% with >98.5% purity by gas chromatography.

Formation of 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) Acid

The target compound, this compound, is essentially the disulfide dimer of (2S)-2-methyl-3-sulfanylpropanoic acid. Its preparation involves oxidative coupling of the thiol monomers.

Oxidative Coupling : The thiol groups (-SH) of two molecules of (2S)-2-methyl-3-sulfanylpropanoic acid are oxidized to form a disulfide bond (-S-S-), yielding the dimeric disulfide compound.

Typical Oxidizing Agents : Mild oxidants such as iodine, hydrogen peroxide, or atmospheric oxygen under controlled conditions are used to promote disulfide bond formation without overoxidizing the thiol.

-

- Solvent: aqueous or organic solvents depending on solubility

- pH: usually slightly basic to neutral to favor thiolate formation and coupling

- Temperature: ambient to moderate heating

- Time: variable, typically several hours

Yield and Purification : The disulfide formation is generally high yielding (>80%) and the product can be purified by crystallization or chromatography.

Summary of Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation of Methacrylic Acid | HCl (30-36%) or HBr (40-48%), 0.9-10 eq. | 0-100 | 2-12 | >85 | Formation of halogenated intermediate |

| Sulfide substitution | NaHS or Na2S, phase transfer catalyst, Cu(I) catalyst | 20-100 | 5-20 | >90 | Formation of mercapto acid |

| Acetylation (optional) | Acetic anhydride or acetyl chloride, DCM solvent | 0-80 | 2-12 | >90 | For acetylated derivatives |

| Disulfide formation | Mild oxidant (I2, H2O2, O2), pH neutral to basic | Ambient | Several | >80 | Coupling of thiol to disulfide dimer |

Research Findings and Industrial Relevance

The described preparation methods are industrially viable due to the use of readily available raw materials such as methacrylic acid, sodium hydrosulfide, and common halogen acids.

The processes involve conventional reactions with straightforward work-up and purification steps, facilitating scale-up.

The use of phase transfer catalysts and copper(I) catalysts enhances reaction rates and yields in the sulfide substitution step, improving efficiency.

The disulfide formation step is typically mild, avoiding harsh conditions that could degrade the product.

Purity levels exceeding 98.5% have been achieved for acetylated derivatives, indicating high-quality products suitable for further application or research.

Literature reports confirm the synthesis of (S)-3-mercapto-2-methylpropanoic acid with yields around 80% under reflux with hydrochloric acid, supporting the robustness of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

3,3’-Disulfanediylbis((2S)-2-methylpropanoic) acid undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be further oxidized to form sulfonic acids under strong oxidizing conditions.

Substitution: The amino groups can participate in substitution reactions with acylating or alkylating agents to form amides or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Acylating Agents: Acetic anhydride, benzoyl chloride.

Major Products

Oxidation: Sulfonic acids.

Reduction: Thiol derivatives.

Substitution: Amides, alkylated products.

Scientific Research Applications

3,3’-Disulfanediylbis((2S)-2-methylpropanoic) acid has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3,3’-Disulfanediylbis((2S)-2-methylpropanoic) acid involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the tertiary and quaternary structures of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize protein structures . This interaction is essential in various biochemical pathways, including redox signaling and enzyme regulation.

Comparison with Similar Compounds

L-Cystine [(2R,2′R)-3,3′-Disulfanediylbis(2-aminopropanoic acid)]

- Molecular Formula : C₆H₁₂N₂O₄S₂ .

- Structure: Oxidative dimer of L-cysteine, featuring two 2-aminopropanoic acid units linked by a disulfide bond .

- Key Differences: Functional Groups: L-Cystine contains amino (–NH₂) groups, whereas 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid has methylpropanoic acid (–CH(CH₃)COOH) moieties . Solubility: L-Cystine is more polar due to amino groups, enhancing water solubility compared to the hydrophobic methyl groups in the target compound. Applications: L-Cystine is a dietary supplement and precursor in biochemical pathways , while the target compound is strictly a pharmaceutical impurity .

Captopril Disulfide [(2′S)-3,3′-Disulfanediylbis(2-methylpropanoyl)-di-L-proline]

- Molecular Formula : C₁₈H₂₈N₂O₆S₂ .

- Structure : Dimer of captopril, incorporating proline rings and disulfide bonds .

- Key Differences: Complexity: Captopril Disulfide includes proline residues, making it structurally bulkier than this compound . Origin: Forms via oxidation of captopril’s thiol (–SH) group, similar to the target compound, but retains the proline moiety from the parent drug . Regulatory Limits: Both are impurities, but Captopril Disulfide has a higher molecular weight (432.55 g/mol) and distinct chromatographic detection requirements .

ACS97 [3,3′-Disulfanediylbis(2-(4-(3-thioxo-3H-1,2-dithiol-4-yl)benzamido)propanoic acid)]

- Molecular Formula: Not explicitly stated, but includes benzamido and dithiol groups .

- Structure : Features benzamido (–C₆H₄CONH–) and 1,2-dithiol-3-thione substituents alongside the disulfide bond .

- Key Differences :

Structural and Functional Comparison Table

Biological Activity

3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid, also known as Captopril Impurity N, is a compound with the molecular formula C₈H₁₄O₄S₂. It features two (2S)-2-methylpropanoic acid units connected by a disulfide bridge. This compound is primarily noted for its occurrence as an impurity in Captopril, a medication used for hypertension and heart failure. Despite its structural interest, research on its biological activity is limited.

Chemical Structure

The core structure of this compound includes:

- Two chiral centers at the 2-position of the isobutyric acid moieties.

- A disulfide bond linking the two acid groups.

Biological Significance

While there is insufficient data on the direct biological activity of this compound, its relevance can be inferred from its association with Captopril:

- Protein Folding and Stability : The compound may play a role in protein folding due to the presence of disulfide bonds, which are critical in stabilizing protein structures.

- Impurity Concerns : As an impurity in pharmaceutical formulations, understanding its biological implications is essential for drug safety and efficacy.

Limited Studies

Research on this compound is sparse. Most studies focus on its role as an impurity rather than its standalone biological effects. The following points summarize existing knowledge:

- Absence of Mechanistic Studies : No comprehensive studies have documented the mechanism of action or specific biological interactions of this compound in vivo or in vitro.

- Potential Toxicity : Given that it is an impurity, there are concerns regarding its potential toxicological effects when present in pharmaceutical preparations.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Type | Known Biological Activity |

|---|---|---|

| Captopril | ACE inhibitor | Antihypertensive effects |

| Dithiothreitol (DTT) | Reducing agent | Protects proteins from oxidation |

| Glutathione | Antioxidant | Protects against oxidative stress |

Case Studies

Although there are no specific case studies focusing solely on this compound, insights can be drawn from studies on related compounds:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid, and how is its purity validated?

- Synthesis : The compound can be synthesized via oxidative dimerization of the corresponding thiol precursor under controlled conditions. Evidence from related disulfide syntheses suggests the use of metal catalysts (e.g., CuCl) and basic reagents (e.g., Na₂CO₃) in solvents like acetonitrile/toluene under inert atmospheres .

- Purity Validation : Employ reversed-phase HPLC with UV detection for quantitative analysis. Elemental analysis (C, H, N, S) should align with theoretical values (e.g., C 29.99%, S 26.68%) to confirm stoichiometric integrity .

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?

- Key Properties : The compound’s poor solubility in water and ethanol (similar to L-cystine) necessitates the use of polar aprotic solvents (e.g., DMSO) or acidic solutions (1 M HCl) for dissolution . Its disulfide bond confers sensitivity to reducing agents and oxidative stress, requiring inert storage conditions .

- Experimental Implications : Stability studies should include pH-dependent degradation profiling (e.g., acidic vs. alkaline conditions) and thermal analysis (TGA/DSC) to optimize storage and handling protocols .

Q. How is this compound characterized spectroscopically and chromatographically?

- Spectroscopy : Use ¹H/¹³C NMR to confirm the (2S) configuration and disulfide connectivity. For example, the methyl group in the 2-methylpropanoic acid moiety appears as a distinct triplet in ¹H NMR .

- Chromatography : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) resolves enantiomeric impurities. Retention times and peak symmetry should match pharmacopeial reference standards .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative degradation of this compound in pharmaceutical formulations?

- Degradation Pathways : The disulfide bond is prone to oxidation, forming sulfonic acid derivatives or cleaving into monomeric thiols. Forced degradation studies under H₂O₂ exposure can map reaction kinetics and identify byproducts via LC-MS .

- Mitigation Strategies : Antioxidants (e.g., ascorbic acid) or nitrogen-purged packaging can suppress oxidation. Accelerated stability testing (40°C/75% RH) quantifies degradation rates .

Q. How can researchers address challenges in chiral resolution during the synthesis of this compound?

- Chiral Purity : Enantiomeric excess (ee) is ensured using (2S)-configured starting materials. Dynamic kinetic resolution or enzymatic methods may enhance stereoselectivity .

- Analytical Validation : Polarimetric analysis and circular dichroism (CD) spectroscopy validate chiral integrity. Compare optical rotation values with certified reference materials (e.g., USP Cystine RS) .

Q. What methodologies are effective for isolating and quantifying this compound as a process-related impurity?

- Isolation Techniques : Solid-phase extraction (SPE) with C18 cartridges separates the compound from complex matrices. Gradient elution (water/acetonitrile with 0.1% TFA) optimizes recovery .

- Quantification : Use a validated UPLC method with a limit of detection (LOD) ≤ 0.05%. Calibration curves should demonstrate linearity (R² > 0.999) across 50–150% of the target concentration .

Q. How does the stereochemical configuration of this compound impact its biological or chemical interactions?

- Stereochemical Effects : The (2S) configuration influences hydrogen-bonding patterns and molecular recognition in enzyme-binding studies. Molecular docking simulations can predict interactions with targets like cysteine proteases .

- Comparative Studies : Synthesize the (2R) enantiomer and compare pharmacokinetic properties (e.g., plasma half-life) to assess configuration-dependent bioactivity .

Methodological Notes

- Reference Standards : Pharmacopeial-grade materials (e.g., USP Cystine RS) are critical for method validation and cross-study reproducibility .

- Data Contradictions : Discrepancies in solubility or stability data may arise from polymorphic forms or residual solvents. Powder X-ray diffraction (PXRD) can identify crystalline variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.